molecular formula C8H11FN2O B13168652 5-Amino-1-(2-fluoroethyl)-4-methyl-1,2-dihydropyridin-2-one

5-Amino-1-(2-fluoroethyl)-4-methyl-1,2-dihydropyridin-2-one

Cat. No.: B13168652
M. Wt: 170.18 g/mol
InChI Key: UGBNGIAINIZFAW-UHFFFAOYSA-N
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Description

5-Amino-1-(2-fluoroethyl)-4-methyl-1,2-dihydropyridin-2-one is a heterocyclic compound that contains both nitrogen and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(2-fluoroethyl)-4-methyl-1,2-dihydropyridin-2-one typically involves multi-step reactions. One common method includes the reaction of 2-fluoroethylamine with a suitable precursor, followed by cyclization and functional group modifications. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) at temperatures ranging from 25°C to 30°C .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize heterogeneous catalysts like copper-on-charcoal to facilitate the reactions under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(2-fluoroethyl)-4-methyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenated compounds for substitution. The reaction conditions vary but generally involve moderate temperatures and the use of solvents like DMF or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .

Scientific Research Applications

5-Amino-1-(2-fluoroethyl)-4-methyl-1,2-dihydropyridin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-1-(2-fluoroethyl)-4-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and dipole interactions with biological receptors, influencing various biochemical processes. These interactions can lead to the modulation of enzyme activities and cellular functions, contributing to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other nitrogen-containing heterocycles such as 1,2,4-triazoles and 1,2,3-triazoles. These compounds share some structural similarities but differ in their specific functional groups and properties .

Uniqueness

What sets 5-Amino-1-(2-fluoroethyl)-4-methyl-1,2-dihydropyridin-2-one apart is its unique combination of nitrogen and fluorine atoms, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C8H11FN2O

Molecular Weight

170.18 g/mol

IUPAC Name

5-amino-1-(2-fluoroethyl)-4-methylpyridin-2-one

InChI

InChI=1S/C8H11FN2O/c1-6-4-8(12)11(3-2-9)5-7(6)10/h4-5H,2-3,10H2,1H3

InChI Key

UGBNGIAINIZFAW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C=C1N)CCF

Origin of Product

United States

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